Esomeprazole

Beschreibung

Eigenschaften

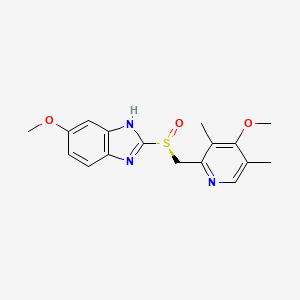

IUPAC Name |

6-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-DEOSSOPVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044292 | |

| Record name | Esomeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Esomeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water | |

| Record name | Esomeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

119141-88-7 | |

| Record name | (-)-Omeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119141-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esomeprazole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Esomeprazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00736 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Esomeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ESOMEPRAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3PA6559FT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Esomeprazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Esomeprazole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005009 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Esomeprazole's Mechanism of Action on Gastric Parietal Cells: A Technical Guide

Introduction

Esomeprazole, the S-isomer of omeprazole, is a potent proton pump inhibitor (PPI) that effectively reduces gastric acid secretion. It is widely used in the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers. This guide provides an in-depth technical overview of the molecular mechanism by which this compound targets and inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells, intended for researchers, scientists, and drug development professionals.

The Gastric Parietal Cell and the H+/K+-ATPase

Gastric acid secretion is the primary function of parietal cells, located in the oxyntic glands of the stomach lining. The key player in this process is the H+/K+-ATPase, a membrane-bound protein that actively transports H+ ions from the parietal cell cytoplasm into the gastric lumen in exchange for K+ ions. This process is the final step in gastric acid secretion and is regulated by various signaling pathways, including those stimulated by histamine, gastrin, and acetylcholine.

Molecular Mechanism of Action of this compound

This compound itself is not the active inhibitor. It is a prodrug that requires activation in the acidic environment of the parietal cell's secretory canaliculus.

-

Absorption and Accumulation: After oral administration, this compound is absorbed into the systemic circulation as a weak base. Due to its pKa of approximately 4.0, it freely crosses cell membranes and accumulates in the highly acidic secretory canaliculi of the stimulated parietal cells.

-

Acid-Catalyzed Activation: In this acidic compartment, this compound undergoes a two-step, acid-catalyzed conversion. First, it is protonated, and then it is rapidly transformed into a reactive tetracyclic sulfenamide cation.

-

Covalent Binding to the H+/K+-ATPase: The activated sulfenamide form of this compound is highly reactive and forms a covalent disulfide bond with specific cysteine residues on the alpha-subunit of the H+/K+-ATPase. The primary target is the cysteine at position 813 (Cys813) on the luminal surface of the proton pump. Other cysteine residues, such as Cys822, may also be involved.

-

Irreversible Inhibition: This covalent binding locks the H+/K+-ATPase in an inactive conformation, irreversibly inhibiting its ability to pump H+ ions. The inhibition is dose-dependent and lasts for more than 24 hours. Restoration of acid secretion requires the synthesis of new H+/K+-ATPase molecules.

Signaling Pathway for H+/K+-ATPase Activation and this compound Inhibition

Caption: Signaling pathways in the parietal cell leading to H+/K+-ATPase activation and its irreversible inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified in various in vitro and in vivo studies.

| Parameter | Species | Preparation | Value | Reference |

| IC50 for H+/K+-ATPase Inhibition | Dog | Gastric Microsomes | 0.17 µM | Gedda et al., 1999 |

| Rabbit | Gastric Glands | 0.5 µM | Andersson & Carlsson, 2005 | |

| pD2 for Inhibition of Acid Secretion | Rabbit | Isolated Gastric Glands | 6.0 ± 0.1 | Lindberg et al., 1986 |

| Rat | Stomach in vivo | 6.9 ± 0.1 | Lindberg et al., 1986 |

Experimental Protocols

Isolation of Rabbit Gastric Glands and Measurement of Acid Secretion

This method is used to assess the direct effect of compounds on acid secretion in an ex vivo setting.

Methodology:

-

Gland Isolation:

-

A male New Zealand White rabbit is euthanized.

-

The stomach is removed, and the fundic mucosa is scraped and minced.

-

The minced mucosa is incubated with collagenase (e.g., Type I at 1 mg/mL) in a buffered salt solution (e.g., Hanks' balanced salt solution) with gentle shaking for 30-60 minutes at 37°C.

-

The digest is filtered through a nylon mesh to remove undigested tissue, and the glands are washed by centrifugation.

-

-

Measurement of Acid Secretion (Aminopyrine Accumulation):

-

The isolated gastric glands are incubated in a buffer containing [14C]aminopyrine, a weak base that accumulates in acidic spaces.

-

The glands are stimulated with secretagogues such as histamine and isobutylmethylxanthine (IBMX).

-

This compound (or other inhibitors) is added at various concentrations.

-

After incubation (e.g., 30 minutes at 37°C), the glands are pelleted by centrifugation.

-

The radioactivity in the supernatant and the pellet is measured by liquid scintillation counting.

-

The ratio of aminopyrine concentration in the glands to that in the medium is calculated as an index of acid secretion.

-

In Vitro Assay of H+/K+-ATPase Activity

This assay directly measures the enzymatic activity of the proton pump in isolated membrane fractions.

Methodology:

-

Preparation of Gastric Microsomes:

-

Hog or rabbit stomachs are used to prepare enriched H+/K+-ATPase vesicles (microsomes) through a series of homogenizations and differential centrifugations.

-

-

ATPase Activity Assay:

-

The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi).

-

The reaction mixture contains the gastric microsomes, ATP, Mg2+, and K+.

-

This compound, pre-activated at a low pH (e.g., pH 1.0), is added to the reaction mixture at various concentrations.

-

The reaction is initiated by adding ATP and incubated at 37°C for a specific time (e.g., 10-20 minutes).

-

The reaction is stopped by adding a reagent like trichloroacetic acid.

-

The amount of Pi released is determined colorimetrically (e.g., using the Fiske-Subbarow method).

-

The H+/K+-ATPase activity is calculated as the difference between the total ATPase activity and the activity in the absence of K+.

-

Experimental Workflow: In Vitro H+/K+-ATPase Inhibition Assay

Caption: Workflow for determining the IC50 of this compound on H+/K+-ATPase activity in vitro.

Conclusion

This compound's mechanism of action is a highly specific, targeted process that relies on the unique acidic environment of the gastric parietal cell's secretory canaliculus. Its conversion to a reactive sulfenamide cation and subsequent covalent, irreversible binding to the H+/K+-ATPase ensures potent and long-lasting inhibition of gastric acid secretion. Understanding these molecular details and the experimental methodologies used to elucidate them is crucial for the ongoing research and development of acid-suppressive therapies.

The Chiral Switch: A Technical Guide to the Discovery and Synthesis of Esomeprazole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Esomeprazole, the (S)-enantiomer of omeprazole, represents a successful application of the "chiral switch" concept in drug development. This strategic evolution from a racemic mixture to a single enantiomer was driven by the distinct metabolic properties of the individual isomers, leading to a more favorable pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical overview of the discovery, stereoselective synthesis, and pharmacological advantages of this compound. It details the experimental protocols for its asymmetric synthesis and chiral separation, presents comparative quantitative data, and visualizes the core chemical and biological pathways involved.

Introduction: The Rationale for a Chiral Switch

Omeprazole, a proton pump inhibitor (PPI), was the standard for treating acid-related gastrointestinal disorders. However, as a racemic mixture of (S)- and (R)-enantiomers, its clinical efficacy was subject to inter-individual variability.[1][2] This variability is primarily due to the stereoselective metabolism of the enantiomers by the cytochrome P450 enzymes, particularly CYP2C19. The (S)-isomer, this compound, is metabolized more slowly than the (R)-isomer, resulting in a higher bioavailability and more consistent plasma concentrations.[3][4] This improved pharmacokinetic profile leads to more effective and predictable inhibition of the gastric H+/K+-ATPase, the final step in gastric acid production.[5] The development of this compound as a single-isomer drug was thus a deliberate effort to enhance the therapeutic benefits observed with its racemic predecessor.[1]

Asymmetric Synthesis of this compound

The cornerstone of this compound production is the asymmetric oxidation of the prochiral sulfide precursor, pyrmetazole. Several methods have been developed to achieve high enantioselectivity.

Titanium-Catalyzed Asymmetric Oxidation

A widely used industrial method for the synthesis of this compound involves a titanium-mediated asymmetric oxidation.[6][7] This method, inspired by the Sharpless asymmetric epoxidation, utilizes a chiral titanium complex to stereoselectively deliver an oxygen atom to the sulfur atom of pyrmetazole.

Experimental Protocol: Titanium-Catalyzed Asymmetric Oxidation

This protocol is based on a reported efficient synthesis of this compound.[6][8][9]

-

Catalyst Formation:

-

In a suitable reactor, charge toluene, D-(-)-diethyl tartrate, and deionized water.

-

Heat the mixture to 48-54 °C.

-

Add tetraisopropyl titanate and stir for approximately 50 minutes to form the chiral titanium complex.

-

Cool the mixture to 28-34 °C.

-

-

Asymmetric Oxidation:

-

Add the prochiral sulfide (omeprazole thioether or pyrmetazole) to the reaction mixture.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Slowly add cumene hydroperoxide (CHP) dropwise while maintaining the temperature.

-

Allow the reaction to proceed for 60-120 minutes after the addition is complete.

-

-

Work-up and Isolation:

-

Quench the reaction by adding aqueous ammonia and sodium bisulfite solution.

-

Allow the mixture to react for several hours at a controlled temperature (e.g., 12-30 °C).

-

Perform a post-reaction work-up, which may include pH adjustment with a base (e.g., sodium hydroxide), phase separation, and extraction.

-

The crude this compound is then purified, often through crystallization of a salt form (e.g., this compound sodium), to yield the final product with high enantiomeric purity.[8]

-

Other Synthetic Methodologies

While titanium-catalyzed oxidation is prevalent, other methods have been explored and developed:

-

Bio-enzymatic Oxidation: This approach utilizes engineered enzymes, such as Baeyer-Villiger monooxygenases (BVMO), to catalyze the asymmetric oxidation of the sulfide precursor.[7][10] This method offers a greener alternative with high enantioselectivity (>99% ee) and can be performed in aqueous media.[11][12]

-

Iron-Catalyzed Enantioselective Sulfoxidation: The use of an iron salt/chiral Schiff base complex in combination with a carboxylate salt has been reported for the kilogram-scale synthesis of this compound with high yield and enantiomeric excess (99.4% ee).[13][14]

-

Oxaziridine Oxidation: Chiral oxaziridines can be used as oxidizing agents to achieve the asymmetric synthesis of this compound, often with high yield and enantioselectivity.[7]

Table 1: Comparison of this compound Synthesis Methods

| Method | Catalyst/Reagent | Oxidant | Typical Yield | Typical Enantiomeric Excess (ee) | Key Features |

| Titanium-Catalyzed Oxidation | Ti(OiPr)4 / (S,S)-DET | Cumene Hydroperoxide | 80-91%[7][15] | >99.5%[7] | Industrially established, high enantioselectivity. |

| Bio-enzymatic Oxidation | Engineered BVMO | Molecular Oxygen (Air) | ~87-90%[11][12] | >99.9%[12] | Green chemistry, aqueous medium, high selectivity. |

| Iron-Catalyzed Oxidation | Iron salt/chiral Schiff base | Hydrogen Peroxide | ~87%[13][14] | 99.4%[13][14] | Scalable, uses a less toxic metal catalyst. |

| Oxaziridine Oxidation | Chiral Oxaziridine | N/A (reagent is the oxidant) | High | High | Stoichiometric use of a chiral reagent can be costly.[7][16] |

Chiral Separation and Analysis

The enantiomeric purity of this compound is a critical quality attribute. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common method for separating and quantifying the enantiomers of omeprazole.

Experimental Protocol: Chiral HPLC Separation

This protocol is based on a reported method for the enantioselective analysis of omeprazole.[13][17][18]

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: CHIRALPAK AD column.

-

Mobile Phase: A mixture of hexane and ethanol (e.g., 40:60 v/v).[17] For basic compounds like omeprazole, the addition of a small amount of an amine (e.g., 0.1% diethylamine) can improve peak shape.

-

Flow Rate: Typically 0.7-1.0 mL/min.

-

Detection: UV detection at 302 nm.[17]

-

Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of methanol and a weak base (e.g., methanol:NaOH 2.5 mol L⁻¹ (90:10, v/v)), to ensure stability.[17]

Mechanism of Action and Signaling Pathways

This compound is a prodrug that requires activation in an acidic environment.[19]

Activation and Inhibition of H+/K+-ATPase

The mechanism involves the following steps:

-

This compound accumulates in the acidic secretory canaliculi of gastric parietal cells.

-

The acidic environment catalyzes the conversion of this compound into its active form, a cationic sulfenamide.[20]

-

The active sulfenamide forms a covalent disulfide bond with cysteine residues on the luminal side of the H+/K+-ATPase (proton pump).

-

This irreversible binding inhibits the enzyme's activity, blocking the final step of gastric acid secretion.[19][21]

Signaling Pathway for Proton Pump Activation

The secretion of gastric acid is regulated by various stimuli that converge on the parietal cell to activate the H+/K+-ATPase.

Caption: Signaling pathways for H+/K+-ATPase activation in gastric parietal cells.

This diagram illustrates how gastrin, histamine, and acetylcholine stimulate signaling cascades involving cAMP and Ca²⁺, leading to the translocation of H+/K+-ATPase-containing tubulovesicles to the apical membrane for active acid secretion.[22][23][24][25]

Pharmacokinetic and Pharmacodynamic Superiority

The primary advantage of this compound over racemic omeprazole lies in its improved pharmacokinetic and pharmacodynamic properties.

Table 2: Pharmacokinetic Comparison of this compound vs. Omeprazole (40 mg doses, Day 5)

| Parameter | This compound (40 mg) | Omeprazole (40 mg) | R-omeprazole (40 mg) | Reference |

| AUC (µmol·h/L) | 9.32 | 5.79 | 1.80 | [4] |

| Cmax (µmol/L) | Not specified | Not specified | Not specified | [4] |

AUC: Area under the plasma concentration-time curve. Data are from a study in healthy subjects after 5 days of once-daily dosing.

Table 3: Pharmacodynamic Comparison of this compound vs. Omeprazole

| Parameter | This compound (40 mg) | Omeprazole (40 mg) | This compound (20 mg) | Omeprazole (20 mg) | Reference(s) |

| Mean % time intragastric pH > 4 (Day 5) | 68.4% | 62.0% | 12.7 h (53%) | 10.5 h (44%) | [26][27] |

| Mean 24-h median intragastric pH (Day 5) | 4.78 | 4.50 | 4.1 | 3.6 | [26][27] |

These data demonstrate that this compound achieves a significantly higher plasma concentration (as indicated by AUC) and maintains a higher intragastric pH for a longer duration compared to an equivalent dose of racemic omeprazole.[4][26][27] This leads to more effective control of gastric acidity.

Caption: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

The development of this compound is a prime example of rational drug design, where understanding the stereospecific pharmacology of a racemic drug led to the creation of a therapeutically superior single-enantiomer product. Through sophisticated asymmetric synthesis techniques, this compound can be produced with high enantiomeric purity. Its distinct metabolic profile translates into improved pharmacokinetic and pharmacodynamic properties, offering more consistent and effective control of gastric acid secretion for patients with acid-related disorders. This guide has provided a comprehensive overview of the key technical aspects underlying the success of this compound, from its chemical synthesis to its clinical advantages.

References

- 1. A blockbuster synthesis for undergraduates | Feature | RSC Education [edu.rsc.org]

- 2. Daytime intragastric acid control: post hoc analyses of this compound 20 mg and over-the-counter proton-pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]

- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. CN113698389A - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. CN103044402A - Method for synthesizing this compound sodium - Google Patents [patents.google.com]

- 10. scientificupdate.com [scientificupdate.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of whole cell biocatalytic system for asymmetric synthesis of this compound with enhancing coenzyme biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. scienceopen.com [scienceopen.com]

- 15. researchgate.net [researchgate.net]

- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 17. scielo.br [scielo.br]

- 18. researchgate.net [researchgate.net]

- 19. [Possible mechanisms for (H+ + K+)-ATPase inhibition by proton pump inhibitors, omeprazole, lansoprazole and SCH 28080] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound and H+/K+ - ATPase Interaction - Proteopedia, life in 3D [proteopedia.org]

- 21. Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Proton Pump Activation in Stimulated Parietal Cells Is Regulated by Gastric Acid Secretory Capacity: A Human Study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ClinPGx [clinpgx.org]

- 25. researchgate.net [researchgate.net]

- 26. abidipharma.com [abidipharma.com]

- 27. This compound provides improved acid control vs. omeprazole In patients with symptoms of gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Enantiomeric Distinction: Pharmacological Differences Between Esomeprazole and Omeprazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the core pharmacological differences between the S-enantiomer of omeprazole, esomeprazole, and the racemic mixture, omeprazole. We delve into the stereoselective metabolism, comparative pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and processes.

Introduction: From Racemate to Single Enantiomer

Omeprazole, a proton pump inhibitor (PPI), has been a cornerstone in the management of acid-related disorders for decades. It is a racemic mixture of two stereoisomers, R-omeprazole and S-omeprazole (this compound).[1] While the enantiomers are equipotent in their mechanism of action, their disposition in the body is markedly different, leading to significant pharmacological distinctions.[2] this compound was developed as a single-enantiomer product to offer a more predictable and sustained acid-suppressing effect.[3]

Stereoselective Metabolism: The Role of Cytochrome P450

The primary differentiator between this compound and omeprazole lies in their stereoselective metabolism by the cytochrome P450 (CYP) enzyme system in the liver.[4] The key enzymes involved are CYP2C19 and CYP3A4.[5]

-

R-omeprazole is extensively metabolized by both CYP2C19 (primarily through 5-hydroxylation) and CYP3A4.[6]

-

S-omeprazole (this compound) is primarily metabolized by CYP2C19 to a lesser extent than the R-enantiomer and is also a substrate for CYP3A4, which converts it to omeprazole sulfone.[4][7][8]

This stereoselectivity results in a significantly lower intrinsic clearance for this compound compared to R-omeprazole.[7] In human liver microsomes, the total intrinsic clearance for R-omeprazole is approximately three times higher than that of this compound.[5] This slower and less variable metabolism of this compound is the foundation for its distinct pharmacokinetic profile.[4]

Metabolic Pathway of Omeprazole Enantiomers

Caption: Metabolic pathways of R- and S-omeprazole via CYP2C19 and CYP3A4.

Pharmacokinetics: A Quantitative Comparison

The differential metabolism of the enantiomers leads to a more favorable pharmacokinetic profile for this compound, characterized by higher bioavailability and plasma concentrations.

Table 1: Pharmacokinetic Parameters of this compound vs. Omeprazole (20 mg and 40 mg doses)

| Parameter | This compound (20 mg) | Omeprazole (20 mg) | This compound (40 mg) | Omeprazole (40 mg) |

| AUC Day 1 (µmol·h/L) | 1.52 | 1.04 | 3.88 | 2.44 |

| AUC Day 5 (µmol·h/L) | 2.84 | 1.63 | 9.32 | 5.79 |

Data adapted from a study in healthy subjects.[9]

As the table illustrates, this compound consistently demonstrates a higher area under the plasma concentration-time curve (AUC) compared to an equivalent dose of omeprazole, and this difference is more pronounced after repeated dosing.[9] This is due to a combination of decreased first-pass metabolism and reduced systemic clearance of this compound.[10]

Pharmacodynamics: Impact on Gastric Acid Control

The enhanced pharmacokinetic profile of this compound translates into more potent and sustained inhibition of gastric acid secretion.

Mechanism of Action: Proton Pump Inhibition

Both this compound and omeprazole are prodrugs that are activated in the acidic environment of the parietal cell canaliculus. The activated form, a sulfenamide derivative, covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function.[11][12][13] The active compound formed from both enantiomers is achiral and identical.[14]

Caption: Signaling pathway of proton pump inhibition by this compound and omeprazole.

Comparative Acid Suppression

Clinical studies consistently show that this compound provides more effective and sustained control of intragastric pH compared to omeprazole at equivalent doses.[15]

Table 2: Comparative Efficacy in Healing Erosive Esophagitis

| Study Outcome | This compound (40 mg) | Omeprazole (20 mg) | p-value |

| Healing Rate at 4 weeks | 81.7% | 68.7% | <0.001 |

| Healing Rate at 8 weeks | 93.7% | 84.2% | <0.001 |

Data from a randomized controlled trial in patients with erosive esophagitis.[16]

Meta-analyses have also concluded that this compound is superior to omeprazole in healing erosive esophagitis and in the speed of symptom relief.[17]

Experimental Protocols

In Vitro Metabolism Studies

Objective: To determine the intrinsic clearance and metabolic pathways of omeprazole enantiomers.

Methodology:

-

Incubation: R-omeprazole and S-omeprazole are incubated separately with human liver microsomes or cDNA-expressed CYP2C19 and CYP3A4 enzymes.

-

Reaction Conditions: The reaction mixture typically contains the substrate (omeprazole enantiomer), the enzyme source, and an NADPH-generating system to initiate the metabolic reaction.

-

Metabolite Identification and Quantification: At various time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The concentrations of the parent drug and its metabolites (5-hydroxyomeprazole, omeprazole sulfone, 5'-O-desmethylomeprazole) are determined using high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of metabolite formation is used to calculate the intrinsic clearance (CLint) for each metabolic pathway.

Clinical Pharmacokinetic and Pharmacodynamic Studies

Objective: To compare the plasma concentrations and acid-suppressing effects of this compound and omeprazole in human subjects.

Caption: Experimental workflow for a clinical trial comparing this compound and omeprazole.

Methodology:

-

Study Design: Typically a randomized, double-blind, crossover or parallel-group study in healthy volunteers or patients with acid-related disorders.

-

Drug Administration: Subjects receive single or multiple doses of this compound or omeprazole.

-

Pharmacokinetic Sampling: Blood samples are collected at predefined time points after drug administration. Plasma concentrations of the parent drug and its enantiomers are measured using a validated enantioselective LC-MS/MS method.[18][19][20][21]

-

Pharmacodynamic Assessment: Gastric acid suppression is evaluated using 24-hour intragastric pH monitoring.[22][23][24] In patient studies, clinical efficacy is assessed by endpoints such as the healing of erosive esophagitis (confirmed by endoscopy) and resolution of symptoms like heartburn.[16]

Conclusion

The pharmacological differences between this compound and omeprazole are rooted in the stereoselective metabolism of the omeprazole enantiomers. The S-enantiomer, this compound, exhibits a slower and less variable metabolism, leading to higher and more consistent plasma concentrations. This improved pharmacokinetic profile translates to more potent and sustained gastric acid suppression, which has been shown to result in superior clinical outcomes in the treatment of acid-related disorders, particularly in the healing of erosive esophagitis. This in-depth understanding of their distinct pharmacological properties is crucial for optimizing therapeutic strategies in clinical practice and for guiding future drug development in this class.

References

- 1. curistrelief.com [curistrelief.com]

- 2. Comparative efficacy of this compound and omeprazole: Racemate to single enantiomer switch - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inside Omeprazole Vs this compound | Power [withpower.com]

- 4. ClinPGx [clinpgx.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5‐hydroxy‐omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stereoselective metabolism of omeprazole by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scite.ai [scite.ai]

- 11. proteopedia.org [proteopedia.org]

- 12. The mechanism for inhibition of gastric (H+ + K+)-ATPase by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long lasting inhibitors of the gastric H,K-ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Review article: pharmacology of this compound and comparisons with omeprazole [pubmed.ncbi.nlm.nih.gov]

- 16. Efficacy and safety of this compound compared with omeprazole in GERD patients with erosive esophagitis: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A review of this compound in the treatment of gastroesophageal reflux disease (GERD) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantiomeric determination of the plasma levels of omeprazole by direct plasma injection using high-performance liquid chromatography with achiral-chiral column-switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Determination of the enantiomers of omeprazole in blood plasma by normal-phase liquid chromatography and detection by atmospheric pressure ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma and Oral Fluid Utilizing Microextraction by Packed Sorbent and Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC method for determination of omeprazole plasma concentration [journal11.magtechjournal.com]

- 22. Non-invasive method for the assessment of gastric acid secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Review article: methods of measuring gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. hopkinsmedicine.org [hopkinsmedicine.org]

Esomeprazole's Pleiotropic Effects: A Technical Guide to Cellular Pathways Beyond Proton Pump Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esomeprazole, a widely prescribed proton pump inhibitor (PPI), is primarily known for its potent inhibition of the gastric H+/K+ ATPase, the final step in stomach acid production[1][2][3]. However, a growing body of evidence reveals that this compound exerts a multitude of "off-target" effects, modulating fundamental cellular processes independent of its anti-secretory function. These pleiotropic activities, which include the regulation of inflammation, cell proliferation, apoptosis, and autophagy, are increasingly positioning this compound as a candidate for drug repurposing, particularly in oncology[4][5]. This technical guide provides an in-depth exploration of these non-canonical cellular and molecular mechanisms. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways affected by this compound to support further research and development.

Core Cellular Targets and Pathways

Beyond the parietal cell proton pump, this compound interacts with several other key cellular components, leading to significant downstream effects on signaling cascades.

Inhibition of Vacuolar-Type H+-ATPase (V-ATPase) and Modulation of Cellular pH

A critical non-canonical target of this compound is the V-ATPase, a ubiquitous proton pump essential for acidifying intracellular organelles like lysosomes and the tumor microenvironment[6][7].

-

Mechanism: By inhibiting V-ATPase, this compound disrupts the acidic environment of tumors. This can lead to an increase in the extracellular pH (pHe) and a decrease in intracellular pH (pHi) in cancer cells[8][9][10]. This pH modulation can reverse the acidic tumor microenvironment that promotes tumor progression and drug resistance[6][8].

-

Downstream Effects: V-ATPase inhibition has been shown to suppress cancer cell proliferation, induce apoptosis, and restore sensitivity to chemotherapeutic agents like paclitaxel[8][11]. Studies show that this compound treatment can significantly reduce the expression of V-ATPase protein in drug-resistant ovarian cancer cells[8]. One study found that PPIs, including this compound, caused a 70% inhibition of V-ATPase activity at a concentration of 20 μM[7].

Modulation of Inflammatory and Stress-Response Pathways

This compound demonstrates significant anti-inflammatory and antioxidant properties by intervening in several key signaling pathways.

-

NF-κB Signaling: this compound can inhibit the activation of Nuclear Factor kappa B (NF-κB), a master regulator of inflammation[12][13][14]. In liver cancer cells, this compound was shown to suppress lipopolysaccharide (LPS)-induced NF-κB signaling, thereby reducing the expression of inflammatory cytokines such as IL-6, COX-2, and TNF-α[12][15]. This effect is partly achieved by preventing the phosphorylation and nuclear translocation of the NF-κB p65 subunit[13].

-

MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) cascades, including ERK, JNK, and p38, are crucial in cellular responses to stress. This compound has been shown to modulate these pathways in various contexts. It can activate the MAPK/ERK pathway, which is involved in its anti-fibrotic effects in lung cells[16]. Conversely, it can inactivate the p38 MAPK pathway as part of its gastroprotective and antioxidant effects[13]. It has also been implicated in modulating MAPK/JNK/ERK signaling to protect against methotrexate-induced liver toxicity[17][18].

-

Nrf2/HO-1 Pathway: this compound can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant proteins[16]. This leads to the upregulation of heme oxygenase-1 (HO-1), a cytoprotective enzyme with antioxidant and anti-inflammatory properties[16][19]. This pathway is central to this compound's ability to attenuate inflammatory and fibrotic responses in lung cells[16].

-

JAK/STAT Pathway: In models of methotrexate-induced hepatotoxicity, pretreatment with this compound was found to inhibit the inflammatory JAK1/STAT3 pathway[17][18].

Regulation of Cell Cycle and Proliferation

This compound exhibits anti-proliferative effects, particularly in cancer cells, by inducing cell cycle arrest.

-

Mechanism: The primary mechanism involves the upregulation of the p21 protein, a potent cyclin-dependent kinase (CDK) inhibitor[20][21][22]. The induction of p21 leads to the inhibition of CDK1 and CDK2, which are essential for cell cycle progression[20][21].

-

Downstream Effects: This inhibition of CDKs causes cancer cells to arrest in the G0/G1 or G1 phase of the cell cycle, thereby blocking proliferation[4][20][21]. This anti-proliferative activity has been observed in various cancer cell lines and contributes to its ability to enhance the efficacy of radiation therapy[4][20].

Induction of Apoptosis

This compound can trigger programmed cell death, or apoptosis, in various cancer cell types.

-

Mechanism: The induction of apoptosis by this compound is a multi-faceted process. It involves altering the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing pro-apoptotic proteins[8]. In gastric cancer cells, this compound was shown to induce apoptosis and cause cell cycle arrest in the S and G2/M phases[5][23]. The process is often caspase-dependent, involving the activation of executioner caspases like caspase-3[24][25][26].

-

Synergistic Effects: this compound's pro-apoptotic activity can enhance the cytotoxicity of conventional chemotherapeutic drugs like cisplatin and paclitaxel, helping to overcome drug resistance[8][27].

Dual Role in Autophagy

Autophagy is a cellular degradation process that can either promote cell survival or cell death. This compound's effect on autophagy appears to be context-dependent.

-

Autophagy Induction: In some cancer cells, this compound induces autophagy, which contributes to its anti-cancer effects and its ability to overcome paclitaxel resistance in non-small cell lung cancer cells[11]. This induction can be a survival mechanism in response to drug-induced stress[24].

-

Autophagy Inhibition: In contrast, in preclinical models of preeclampsia, this compound has been shown to inhibit excessive autophagy in the placenta by inhibiting AMP-activated protein kinase (AMPKα) and activating the mammalian target of rapamycin (mTOR)[28][29][30]. This suggests this compound can restore cellular homeostasis by downregulating pathological autophagy.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the non-proton pump-inhibiting effects of this compound.

Table 1: Effects of this compound on Cell Viability and Apoptosis

| Cell Line | Treatment | Concentration | Effect | p-value | Reference |

|---|---|---|---|---|---|

| Paclitaxel-resistant Ovarian Cancer Cells | This compound + Paclitaxel | 50-250 µmol/L (ESO) | Significantly lower IC50 compared to monotherapy | < 0.05 | [8] |

| Paclitaxel-resistant Ovarian Cancer Cells | This compound + Paclitaxel | Not specified | Significantly higher apoptosis rate | < 0.05 | [8] |

| Gastric Cancer AGS Cells | this compound | Not specified | Induced apoptosis and cell cycle arrest at S and G2/M phases | < 0.05 |[5] |

Table 2: Effects of this compound on Protein/Gene Expression and Cellular pH

| Cell Line / Model | Treatment | Target Molecule | Effect | Fold/Percent Change | p-value | Reference |

|---|---|---|---|---|---|---|

| Human Lung Epithelial Cells | Bleomycin + this compound | iNOS (gene expression) | Downregulation | ~25-fold decrease vs. Bleomycin alone | < 0.05 | [16] |

| Paclitaxel-resistant Ovarian Cancer Cells | This compound + Paclitaxel | V-ATPase (protein) | Significant reduction | Not specified | < 0.05 | [8] |

| Paclitaxel-resistant Ovarian Cancer Cells | This compound + Paclitaxel | Intracellular pH | Significant decrease (acidification) | Not specified | < 0.05 | [8] |

| DU145 Prostate Cancer Xenograft | Single dose this compound | Extracellular Tumor pH | Significant increase (alkalinization) | pH from 6.79 to 7.07 | < 0.05 | [9] |

| DU145 Prostate Cancer Xenograft | 1-week this compound | Extracellular Tumor pH | Significant increase (alkalinization) | pH from 6.83 to 6.98 | < 0.01 | [9][10] |

| Rat Model of Liver Injury | Methotrexate + this compound (30 mg/kg) | TNF-α, IL-6, IL-1β | Reduction | Not specified | < 0.01 |[17][18] |

Detailed Experimental Protocols

Western Blotting for Protein Expression Analysis

-

Objective: To quantify the expression levels of specific proteins (e.g., V-ATPase, NF-κB p65, p-p38, Bcl-2, p21, LC3B) in response to this compound treatment.

-

Methodology:

-

Cell Lysis: Treated and control cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) per sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific to the target protein, diluted in blocking buffer.

-

Washing: The membrane is washed multiple times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. A loading control (e.g., β-actin or GAPDH) is used to normalize protein levels. Referenced in:[8][12][16][26][29]

-

Cell Viability (MTT) Assay

-

Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.

-

Methodology:

-

Cell Seeding: Cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of this compound (and/or other drugs like paclitaxel) for a defined period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is expressed as a percentage relative to the untreated control. Referenced in:[5][8]

-

Flow Cytometry for Cell Cycle Analysis

-

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment.

-

Methodology:

-

Cell Treatment & Harvesting: Cells are treated with this compound for a specified time, then harvested by trypsinization and washed with PBS.

-

Fixation: Cells are fixed, typically with ice-cold 70% ethanol, to permeabilize the cell membrane.

-

Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye, most commonly Propidium Iodide (PI).

-

Analysis: The DNA content of individual cells is measured using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.

-

Data Interpretation: A histogram of cell count versus fluorescence intensity is generated. Cells in G1 phase have 2N DNA content, cells in G2/M have 4N DNA content, and cells in S phase have an intermediate amount. Software is used to quantify the percentage of cells in each phase. Referenced in:[5][21]

-

Confocal Microscopy for Nrf2 Nuclear Translocation

-

Objective: To visualize the movement of the Nrf2 protein from the cytoplasm to the nucleus, indicating its activation.

-

Methodology:

-

Cell Culture: Cells are grown on glass coverslips.

-

Treatment: Cells are treated with this compound for the desired time.

-

Fixation and Permeabilization: Cells are fixed with paraformaldehyde and then permeabilized with a detergent like Triton X-100.

-

Immunostaining: Cells are incubated with a primary antibody against Nrf2, followed by a fluorescently-labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI (blue).

-

Imaging: The coverslips are mounted on slides and imaged using a confocal microscope. The overlay of the Nrf2 (e.g., green) and DAPI (blue) signals will show the localization of Nrf2. An increase in Nrf2 signal within the nucleus compared to the cytoplasm indicates translocation. Referenced in:[12][16]

-

Signaling Pathway and Workflow Visualizations

Caption: this compound inhibits the LPS-induced NF-κB signaling pathway.

References

- 1. This compound | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacotherapy Update | this compound (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 4. Old drug, new trick: proton pump inhibitors find new purpose in cancer care - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploring the Synergistic Anticancer Potential of Linagliptin and this compound in Cervical Cancer Cell Line: Mechanistic Insights into Targeting HSPB1, Hsp60 | Asian Pacific Journal of Cancer Biology [waocp.com]

- 7. Suppression of vacuolar-type ATPase and induction of endoplasmic reticulum stress by proton pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajol.info [ajol.info]

- 9. Effect of this compound Treatment on Extracellular Tumor pH in a Preclinical Model of Prostate Cancer by MRI-CEST Tumor pH Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound inhibits liver inflammation and carcinogenesis by suppressing farnesoid X receptors and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound alleviates the damage to stress ulcer in rats through not only its antisecretory effect but its antioxidant effect by inactivating the p38 MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. researchgate.net [researchgate.net]

- 16. This compound attenuates inflammatory and fibrotic response in lung cells through the MAPK/Nrf2/HO1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Modulation of AMPK by this compound and canagliflozin mitigates methotrexate-induced hepatotoxicity: involvement of MAPK/JNK/ERK, JAK1/STAT3, and PI3K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pleiotropic effect of the proton pump inhibitor this compound leading to suppression of lung inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound enhances the effect of ionizing radiation to improve tumor control - PMC [pmc.ncbi.nlm.nih.gov]

- 21. oncotarget.com [oncotarget.com]

- 22. medindia.net [medindia.net]

- 23. This compound affects the proliferation, metastasis, apoptosis and chemosensitivity of gastric cancer cells by regulating lncRNA/circRNA-miRNA-mRNA ceRNA networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Proton pump inhibition induces autophagy as a survival mechanism following oxidative stress in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Omeprazole induces apoptosis in normal human polymorphonuclear leucocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. This compound Potentiates the Cytotoxic Effects of Cisplatin in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. This compound inhibits hypoxia/endothelial dysfunction-induced autophagy in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

In Vivo Pharmacokinetics and Metabolism of Esomeprazole in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esomeprazole, the (S)-enantiomer of omeprazole, is a proton pump inhibitor (PPI) widely used to treat acid-related disorders. Understanding its pharmacokinetic and metabolic profile in preclinical animal models is crucial for drug development, enabling the prediction of human pharmacokinetics and the assessment of safety and efficacy. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound in various animal models, presenting quantitative data, detailed experimental methodologies, and visual representations of metabolic pathways and experimental workflows.

Pharmacokinetic Parameters of this compound in Animal Models

Table 1: Intravenous Administration of this compound in Animal Models

| Parameter | Dog (Beagle)[1][2] | Rat (Sprague-Dawley) | Sheep (Southdown cross)[3] | Goat[4] |

| Dose | 1 mg/kg | 2.5 mg/mL solution | 1.0 mg/kg | 1 mg/kg |

| Cmax (µg/mL) | 4.06 (2.47–4.57) | - | 4.321 | 2.324 |

| AUC (µg·h/mL) | 4.11 (µg/mLmin/mg) | - | 1.197 | 0.44 (hµg/mL) |

| T½ (h) | 0.76 (0.66–1.07) | - | 0.2 | 0.1 |

| CL (mL/min/kg) | - | - | 13.83 | 24.9 |

| Vd (L/kg) | - | - | 0.23 | 0.23 |

Note: Data for dogs are presented as median (range). Cmax for dogs is dose-normalized. AUC for dogs is presented as µg/mL*min/mg.

Table 2: Oral Administration of this compound in Animal Models

| Parameter | Dog (Beagle)[5][6] | Mouse (Omeprazole)[7][8] |

| Dose | 0.95–1.50 mg/kg | 10 mg/kg |

| Cmax (µg/mL) | 1.04 (0.31–1.91) | - |

| Tmax (h) | 1.75 (0.75–6.0) | - |

| AUC (µg·h/mL) | 2.34 (µg/mL*min/mg) | - |

| T½ (h) | 1.07 (0.73–1.83) | - |

| Bioavailability (%) | 63.33 (32.26–79.77) | 5.31 |

Note: Data for dogs are presented as median (range). Cmax and AUC for dogs are dose-normalized.

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental protocols used in the cited studies.

Animal Models and Dosing

-

Dogs (Beagles): Healthy adult male and female Beagles are commonly used. For oral administration, enteric-coated this compound tablets are administered after a fasting period. For intravenous administration, a commercial this compound sodium formulation is reconstituted and given as a bolus injection.[9]

-

Rats (Sprague-Dawley): Male Sprague-Dawley rats are often used. For oral administration, this compound is typically administered via oral gavage. For intravenous studies, the drug is administered as a solution.

-

Sheep (Southdown cross): Adult ewes are used for pharmacokinetic studies. Intravenous administration is performed via a jugular catheter.

-

Goats: Adult goats are used in crossover study designs for both intravenous and subcutaneous administration.[4]

-

Mice: For oral administration studies with omeprazole, the compound is administered by oral gavage.[10]

Blood Sample Collection and Processing

Blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of this compound and its metabolites.

-

Dogs: Blood samples are typically collected from a cephalic vein at various time points post-administration.[9]

-

Rats: Blood samples are often collected via the tail vein or through cardiac puncture at the end of the study.

-

Sheep and Goats: Blood is collected from jugular vein catheters at specified intervals.

-

Mice: Due to the smaller blood volume, terminal blood collection via cardiac puncture or collection from the retro-orbital plexus is common.[7][8]

Plasma is separated by centrifugation and stored frozen until analysis.

Analytical Methodology

Quantification of this compound and its metabolites in plasma is most commonly performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11] This method offers high sensitivity and selectivity.

-

Sample Preparation: A protein precipitation or liquid-liquid extraction step is typically employed to remove proteins and other interfering substances from the plasma samples.[11]

-

Chromatographic Separation: The extracted samples are then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used to separate this compound and its metabolites from other components in the sample.

-

Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure specificity.

Metabolism of this compound in Animal Models

This compound is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The two main metabolites are 5-hydroxythis compound and this compound sulfone, both of which are pharmacologically inactive.[12]

The specific CYP isoforms involved in this compound metabolism show some species differences:

-

Humans: CYP2C19 and CYP3A4 are the major enzymes responsible for the metabolism of this compound.[13]

-

Dogs: In dogs, CYP2C21, CYP2C41, and the novel CYP2C94 have been shown to metabolize omeprazole, suggesting a similar role for this compound. Dog P450 1A2 can also be involved in omeprazole 5-hydroxylation.

-

Rats: In rats, omeprazole has been shown to be an inhibitor of CYP3A, suggesting its involvement in metabolism.

-

Monkeys: Cynomolgus monkeys and common marmosets possess CYP2C19 enzymes that stereoselectively metabolize omeprazole.

The relative contribution of these pathways can vary between species, leading to differences in the pharmacokinetic profile.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo pharmacokinetic study of this compound.

Experimental workflow for this compound pharmacokinetic studies.

Metabolic Pathway of this compound

The diagram below outlines the primary metabolic pathways of this compound in the liver.

Primary metabolic pathways of this compound.

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics and metabolism of this compound in key animal models. The presented data and protocols are intended to aid researchers and drug development professionals in designing and interpreting preclinical studies. The observed inter-species differences in pharmacokinetic parameters underscore the importance of selecting appropriate animal models and carefully extrapolating preclinical findings to the human context. Further research is warranted to elucidate the complete pharmacokinetic profile of this compound in non-human primates to further refine its preclinical to clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Pharmacokinetics of this compound following intravenous and oral administration in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. research.sdsu.edu [research.sdsu.edu]

- 10. Determination of this compound and its two main metabolites in human, rat and dog plasma by liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. omicsonline.org [omicsonline.org]

- 12. omicsonline.org [omicsonline.org]

- 13. researchgate.net [researchgate.net]

Esomeprazole's Role in Modulating Gastric Acid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of esomeprazole, a proton pump inhibitor (PPI) widely utilized in the management of acid-related gastrointestinal disorders. The document elucidates the core mechanism of action, details the relevant physiological signaling pathways, presents key quantitative data, and outlines associated experimental protocols.

Core Mechanism of Action

This compound is the S-isomer of omeprazole and functions as a potent inhibitor of gastric acid secretion.[1][2] Its primary target is the H+/K+-ATPase, the proton pump located in the secretory canaliculi of gastric parietal cells.[3][4] This enzyme represents the final step in the pathway of acid secretion.[1][3]

As a prodrug, this compound requires activation in an acidic environment.[4] Upon systemic absorption, it accumulates in the acidic space of the parietal cell's secretory canaliculus.[5] Here, it undergoes a proton-catalyzed conversion to its active form, a reactive sulfenamide cation.[4][6] This active metabolite then forms a covalent, irreversible disulfide bond with cysteine residues on the H+/K+-ATPase.[1][4] This irreversible inhibition effectively blocks the pump's ability to exchange potassium ions for protons, thereby halting the secretion of gastric acid.[1][3] Because the binding is irreversible, the restoration of acid secretion necessitates the synthesis of new proton pump enzymes.[1] This contributes to this compound's prolonged duration of action, which extends beyond its plasma half-life.[1]

Signaling Pathways in Gastric Acid Secretion and this compound's Point of Intervention

The regulation of gastric acid secretion is a complex process involving endocrine, paracrine, and neurocrine signaling pathways that converge on the gastric parietal cell.[7][8] The primary stimulants of acid secretion are gastrin, histamine, and acetylcholine.[9][10]

-

Gastrin Pathway: Gastrin, released from G-cells in the stomach antrum, can directly stimulate parietal cells. However, its principal effect is the stimulation of enterochromaffin-like (ECL) cells to release histamine.[10][11][12]

-

Histamine Pathway: Histamine, released from ECL cells, binds to H2 receptors on the basolateral membrane of parietal cells.[9][13] This interaction activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[6]

-

Acetylcholine Pathway: Vagal nerve stimulation releases acetylcholine, which binds to M3 muscarinic receptors on parietal cells, leading to an increase in intracellular calcium levels.[10]

These signaling cascades ultimately promote the translocation of H+/K+-ATPase from cytoplasmic tubulovesicles to the apical membrane of the parietal cell, initiating acid secretion.[6][8]

This compound's intervention occurs at the final, crucial step of this entire process: the proton pump itself. By irreversibly inhibiting the H+/K+-ATPase, this compound effectively uncouples the stimulatory signals from the acid secretion machinery.

Figure 1: Signaling pathways for gastric acid secretion and this compound's inhibitory action.

Quantitative Data

The efficacy and pharmacokinetic profile of this compound have been extensively characterized. The following tables summarize key quantitative data.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Oral Bioavailability (40 mg dose) | ~89% | [14] |

| Plasma Protein Binding | 97% | [15] |

| Time to Peak Plasma Concentration | 1.5 hours | [4] |

| Elimination Half-life | 1-1.5 hours | [1][15] |

| Metabolism | Primarily via CYP2C19 and CYP3A4 | [1][3] |

| Excretion | ~80% renal (as inactive metabolites), ~20% fecal | [1][3] |

Table 2: Pharmacodynamic and Clinical Efficacy Data

| Parameter | Value | Condition/Context | Reference |

| Inhibition of Pentagastrin-Stimulated Peak Acid Output (Day 5) | |||

| 10 mg this compound | 62% | Healthy Volunteers | [16] |

| 20 mg this compound | 90% | Healthy Volunteers | [16] |

| Intragastric pH Control | |||

| % Time Intragastric pH > 4 (20 mg this compound) | 68.49% ± 8.09% | Japanese Subjects | [17] |

| % Time Intragastric pH > 4 (40 mg this compound) | 62.39% ± 14.40% | Japanese Subjects | [17] |

| Clinical Healing Rates | |||

| Healing of Erosive Esophagitis (40 mg this compound, 8 weeks) | 93.7% | Clinical Trial | [14] |

| Maintained Healing of Erosive Esophagitis (20 mg this compound, 6 months) | >90% | Clinical Trial | [14] |

| H. pylori Eradication Rate (with antibiotics) | 89.7% | Clinical Trial | [14] |

Experimental Protocols

The investigation of this compound's effects on gastric acid secretion involves both in vitro and in vivo methodologies.

In Vitro H+/K+-ATPase Inhibition Assay

This assay quantifies the direct inhibitory effect of this compound on its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the H+/K+-ATPase.

Methodology:

-

Preparation of H+/K+-ATPase Enriched Gastric Vesicles:

-

Activation of this compound:

-

This compound (as a prodrug) is pre-incubated in an acidic buffer (e.g., pH < 4.0) to facilitate its conversion to the active sulfenamide form.

-

-

H+/K+-ATPase Activity Assay:

-

The assay is typically based on measuring the ATPase activity through the quantification of inorganic phosphate (Pi) released from ATP hydrolysis.[18]

-

Gastric vesicles are incubated with varying concentrations of activated this compound at 37°C.[18]

-

The enzymatic reaction is initiated by the addition of ATP in a buffer containing MgCl2 and KCl.[18]

-

The reaction is stopped, and the amount of liberated Pi is measured, often using a colorimetric method.[18]

-

-

Data Analysis:

-

The percentage of inhibition for each this compound concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[18]

-

Figure 2: Experimental workflow for the in vitro H+/K+-ATPase inhibition assay.

In Vivo Measurement of Gastric Acid Secretion

This protocol assesses the effect of this compound on gastric acid output in a living organism.

Objective: To measure the basal acid output (BAO) and stimulated (e.g., pentagastrin-stimulated) peak acid output (PAO) before and after this compound administration.

Methodology:

-

Subject Preparation:

-

Basal Acid Output (BAO) Measurement:

-

Gastric contents are continuously aspirated for a defined period (e.g., one hour) in 15-minute aliquots.[21]

-

The volume of each sample is recorded, and the acid concentration is determined by titration with a standardized base (e.g., 0.1 M NaOH) to a neutral pH.[19][21]

-

BAO is expressed as mmol of HCl per hour.[21]

-

-

Stimulated Acid Output Measurement:

-

A secretagogue, such as pentagastrin (a synthetic analog of gastrin), is administered subcutaneously or intravenously.[19][21]

-

Gastric juice is collected for another defined period (e.g., one to two hours) in 15-minute aliquots.[21]

-

The acid concentration of each sample is determined by titration.

-

Peak Acid Output (PAO) is calculated from the two highest consecutive 15-minute samples and expressed as mmol of HCl per hour.[20]

-

-

This compound Administration and Post-Dosing Measurement:

-

Subjects are administered a defined dose of this compound.

-

The entire acid secretion measurement protocol (BAO and stimulated output) is repeated at specified time points after drug administration (e.g., on day 1 and day 5 of treatment) to assess the extent and duration of inhibition.[16]

-

Conclusion

This compound's role in modulating gastric acid secretion is defined by its targeted, irreversible inhibition of the H+/K+-ATPase. As the S-isomer of omeprazole, it exhibits a favorable pharmacokinetic profile that contributes to its potent and sustained acid-suppressive effects.[22][23] The data presented herein underscore its efficacy in achieving significant and clinically relevant control of gastric pH. The detailed experimental protocols provide a framework for the continued investigation and characterization of proton pump inhibitors in both preclinical and clinical research settings.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. news-medical.net [news-medical.net]

- 3. Pharmacotherapy Update | this compound (Nexiumâ¢): A New Proton Pump Inhibitor [clevelandclinicmeded.com]

- 4. What is the mechanism of this compound Magnesium? [synapse.patsnap.com]

- 5. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]

- 6. proteopedia.org [proteopedia.org]

- 7. Genetic dissection of the signaling pathways that control gastric acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell biology of acid secretion by the parietal cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Control of gastric acid secretion:the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Overview of Acid Secretion - Gastrointestinal Disorders - MSD Manual Professional Edition [msdmanuals.com]

- 14. This compound for acid peptic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

- 16. Pharmacokinetics and pharmacodynamics of this compound, the S-isomer of omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Gastric Hypersecretory States: Investigation and Management - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Measurement of gastric acid secretion - WikiLectures [wikilectures.eu]

- 22. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. This compound – Chiralpedia [chiralpedia.com]

Esomeprazole's Impact on the Gut Microbiome in Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the current research on the effects of esomeprazole, a widely used proton pump inhibitor (PPI), on the gut microbiome in various preclinical research models. The document summarizes key quantitative findings, details experimental methodologies, and visualizes associated biological pathways to offer a comprehensive resource for the scientific community.

Quantitative Impact of this compound on Gut Microbiome Composition

The administration of this compound has been shown to induce significant alterations in the gut microbial communities of various animal models. These changes are characterized by shifts in microbial diversity, as well as the relative abundance of specific bacterial taxa and their metabolic outputs. The following tables summarize the key quantitative findings from several preclinical studies.

Table 1: Effects of this compound on Microbial Diversity and Key Phyla

| Research Model | Dosage & Duration | Alpha Diversity | Beta Diversity | Key Phylum-Level Changes | Reference |

| C57BL/6J Mice | 2 mg/kg/day (IP), 3 days | No significant change in stomach | Significant effect on stomach microbiota composition (p=0.006) | Not specified | [1] |

| F344 Rats | 5 mg/kg/day (lansoprazole), 1.5 years | Tendency for increased OTU counts (not significant) | Distinct terminal ileal luminal microbiota from controls | Predominance of Firmicutes | [2] |

| Healthy Dogs | ~1 mg/kg/day (PO), 7 days | No significant change in fecal CMDI* | Not specified | Not specified | [3][4][5] |

*Canine Microbiota Dysbiosis Index (CMDI)

Table 2: this compound-Induced Changes in Bacterial Genera and Metabolites

| Research Model | Dosage & Duration | Increased Genera | Decreased Genera | Changes in Short-Chain Fatty Acids (SCFAs) | Reference |

| C57BL/6 Mice | 160 mg/kg (PO), 5x/week for 4 weeks | Not specified | Butyrate-producing bacteria | Significant reduction in fecal butyric acid | [6] |

| Infants (Human) | 1 mg/kg/day, 4 weeks | Haemophilus | Lactobacillus, Stenotrophomonas | Not specified | [7] |

| Healthy Volunteers (Human) | 20 mg/day, 4 weeks | Streptococcus | Not specified | Not specified | [7] |

| Wistar Rats (with stress) | 3.7 mg/kg/day (PO), 7 weeks | Not specified | Not specified | Not specified | [8] |

| Healthy Dogs | ~1 mg/kg/day (PO), 7 days | Streptococcus | Not specified | No significant change in fecal SCFAs | [3][4][5] |

Experimental Protocols

The following sections detail the methodologies employed in key studies investigating the impact of this compound on the gut microbiome.

Murine Model of Restraint Stress and this compound Administration

-

Research Model: Male C57BL/6J mice.[1]

-

Experimental Groups: Mice were randomly assigned to either a control environment or restraint stress by hypothermic immobilization for three hours daily for three days. Within each group, mice received either this compound (2 mg/kg) or saline via intraperitoneal injection daily.[1]

-

Sample Collection: Stomach, ileum, cecum, and mid-colon contents were collected.[1]

-

Microbiome Analysis: Bacterial communities were profiled using broad-range 16S rRNA gene sequencing.[1]

-

Host Gene Expression Analysis: RNA sequencing was performed on hippocampal tissue to assess mRNA expression.[1]

Long-Term this compound Administration in a Mouse Model

-

Research Model: Male C57BL/6 mice.[6]

-

Experimental Groups: Mice were orally administered this compound (160 mg/kg) five times per week for four weeks. A control group received the vehicle.[6]

-

Microbiome Analysis: The total bacterial abundance in the intestine was quantified by measuring 16S rRNA gene copy numbers.[6]

-

Metabolite Analysis: Fecal short-chain fatty acid (SCFA) levels, particularly butyric acid, were measured.[6]

-

Gene Expression Analysis: The expression of SCFA receptor genes was assessed.[6]

This compound Administration in a Canine Model

-

Study Design: A prospective, within-subjects, before and after study consisting of five phases:

-

Sample Collection: Fecal samples were collected during each phase.[3][4][5]

-

Microbiome Analysis: The Canine Microbiota Dysbiosis Index (CMDI) was calculated based on the abundance of seven key bacterial groups.[3][4][5]

-

Metabolite and Biomarker Analysis: Fecal SCFA and calprotectin concentrations were measured.[3][4][5]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and a key signaling pathway implicated in the downstream effects of this compound-induced gut dysbiosis.

Caption: Experimental workflow for the canine study on this compound.

References

- 1. The Acute Influence of Acid Suppression with this compound on Gastrointestinal Microbiota and Brain Gene Expression Profiles in a Murine Model of Restraint Stress - PubMed [pubmed.ncbi.nlm.nih.gov]